4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide
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Overview
Description
4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the development and progression of several cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide involves multiple steps
Synthesis of Pyrrolo[2,3-b]pyridine Core: This can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization.
Introduction of Pyrimidin-2-ylamino Group: This step typically involves the reaction of the pyrrolo[2,3-b]pyridine core with a suitable pyrimidine derivative under basic conditions.
Formation of Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in various cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to their ligands (fibroblast growth factors), undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can block these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also exhibit potent biological activities and are studied for their potential therapeutic applications.
Pyrrolopyrazine Derivatives: Known for their diverse biological activities and synthetic versatility.
Uniqueness
4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit FGFRs with high potency. Its low molecular weight and favorable pharmacokinetic properties make it an appealing lead compound for further optimization and development as a therapeutic agent .
Properties
Molecular Formula |
C19H18N6O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[4-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N6O2S/c1-2-25-12-16(15-4-3-10-21-18(15)25)17-9-11-22-19(24-17)23-13-5-7-14(8-6-13)28(20,26)27/h3-12H,2H2,1H3,(H2,20,26,27)(H,22,23,24) |
InChI Key |
WTGAFDWCUCKZSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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